2,6-Diethyl-4-methylbenzaldehyde
Description
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,6-diethyl-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
VUPDEVLWJXNDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C=O)CC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Substituent Analysis
| Compound Name | Substituents (Positions) | Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2,6-Diethyl-4-methylbenzaldehyde | Ethyl (2,6), Methyl (4) | C₁₂H₁₆O | 176.26* | High lipophilicity; steric hindrance |
| 4-(Bromomethyl)benzaldehyde | Bromomethyl (4) | C₈H₇BrO | 199.05 | Electrophilic reactivity; toxicity |
| 4-Hydroxybenzaldehyde | Hydroxyl (4) | C₇H₆O₂ | 122.12 | Hydrogen bonding; medicinal uses |
| 2,6-Dihydroxy-4-methylbenzaldehyde | Hydroxyl (2,6), Methyl (4) | C₈H₈O₃ | 152.15 | Antioxidant potential; polar |
| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | Benzyloxy (4), F (2,6) | C₁₄H₁₀F₂O₂ | 256.23 | Fluorine-enhanced stability |
| 2,6-Dimethyl-4-hydroxybenzaldehyde | Methyl (2,6), Hydroxyl (4) | C₉H₁₀O₂ | 150.18 | Antimicrobial activity; moderate polarity |
*Calculated based on structure.
Physicochemical Properties
- Lipophilicity : The ethyl and methyl groups in this compound enhance lipophilicity compared to hydroxyl- or fluorine-containing analogs (e.g., 4-Hydroxybenzaldehyde , 4-(Benzyloxy)-2,6-difluorobenzaldehyde ). This property favors applications in hydrophobic matrices or lipid-soluble drug formulations.
- Reactivity : Steric hindrance from the 2,6-diethyl groups may slow nucleophilic additions at the aldehyde group compared to less hindered analogs like 4-Hydroxybenzaldehyde .
- Thermal Stability : Alkyl substituents (ethyl/methyl) generally improve thermal stability relative to brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde ), which are prone to decomposition.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through electrophilic aromatic substitution, where the in situ-generated chloroiminium ion (CH⁺=NMe₂Cl⁻) acts as the electrophile. Key parameters include:
-
Solvent : Non-polar media (e.g., xylene) enhance reagent stability.
-
Stoichiometry : A 1:1.2 molar ratio of substrate to POCl₃ minimizes side reactions.
Post-reaction hydrolysis with aqueous NaOH liberates the aldehyde. Pilot studies report yields of 65–78%, with purity exceeding 95% after recrystallization in n-hexane.
Oxidation of 2,6-Diethyl-4-methylbenzyl Alcohol
Controlled oxidation of 2,6-diethyl-4-methylbenzyl alcohol offers a two-step route to the target aldehyde. This method avoids harsh formylation conditions, making it suitable for scale-up.
Oxidizing Agents and Efficiency
-
Pyridinium Chlorochromate (PCC) : In dichloromethane at 0–5°C, PCC achieves 70–75% yield with minimal over-oxidation to the carboxylic acid.
-
Manganese Dioxide (MnO₂) : Heterogeneous oxidation in refluxing toluene affords 80–85% yield but requires substrate pre-activation.
Table 1: Oxidation Efficiency Comparison
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 0–5 | 70–75 | 92 |
| MnO₂ | Toluene | 110 | 80–85 | 95 |
Hydrolysis of 2,6-Diethyl-4-methylbenzyl Cyanide
The Stephen reduction, though less common, provides an alternative route via nitrile intermediates.
Cyanide Hydrolysis and Reduction
-
Stephen Reduction : SnCl₂/HCl in ether reduces the nitrile to an aldehyde at −10°C, yielding 65–70% product.
-
Drawbacks : Requires toxic reagents and generates stoichiometric metal waste, limiting industrial applicability.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier-Haack | 65–78 | 95 | High | Moderate |
| Alcohol Oxidation | 70–85 | 95 | Moderate | Low |
| Diazonium Salt Pathway | 60–75 | 90 | Low | High |
| Nitrile Hydrolysis | 65–70 | 88 | Low | High |
The Vilsmeier-Haack method balances yield and scalability but requires halogenated solvents. Alcohol oxidation emerges as the most sustainable option, albeit with higher initial substrate synthesis costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Diethyl-4-methylbenzaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of benzaldehyde derivatives. For example, substituted benzaldehydes can react with triazole precursors under reflux in absolute ethanol with catalytic glacial acetic acid to form stable intermediates . Reaction time (4+ hours), solvent choice (ethanol for polar intermediates), and stoichiometric ratios (1:1 molar ratio of aldehyde to nucleophile) critically affect yield. Post-reaction purification via vacuum distillation or column chromatography is recommended to isolate the product from byproducts like unreacted aldehydes or oligomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Ethyl groups (2,6-positions) show triplet/multiplet splitting in H NMR (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH), while the 4-methyl group resonates as a singlet at δ 2.3–2.6 ppm .
- IR : A strong C=O stretch near 1700–1725 cm confirms the aldehyde functionality.
- Mass Spectrometry : Molecular ion peaks [M] at m/z corresponding to CHO (calc. 176.24 g/mol) with fragmentation patterns reflecting ethyl and methyl losses.
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic addition reactions, and what parameters validate these models?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For instance, the electron-withdrawing aldehyde group polarizes the aromatic ring, directing nucleophilic attack to the para-methyl-substituted position. Validate predictions using experimental kinetic data (e.g., rate constants from UV-Vis monitoring) or crystallographic bond lengths (e.g., C=O bond elongation in intermediates) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding disordered ethyl groups?
- Disorder Modeling : Split ethyl groups into multiple positions with occupancy factors adjusted via free variable refinement.
- Restraints : Apply geometric restraints (e.g., bond lengths, angles) to disordered regions to prevent overfitting.
- Validation : Cross-check residual electron density maps (<0.3 eÅ) and R-factor convergence (R1 < 5%).
Q. How do steric and electronic effects of ethyl/methyl substituents influence the compound’s reactivity compared to analogs like 2,6-Difluoro-4-methylbenzaldehyde?
- Methodological Answer :
| Compound | Substituent Effects | Reactivity Trend |
|---|---|---|
| This compound | Steric hindrance from ethyl groups slows electrophilic substitution | Lower reactivity in nitration vs. fluoro analogs |
| 2,6-Difluoro-4-methylbenzaldehyde | Electron-withdrawing F increases aldehyde electrophilicity | Faster nucleophilic addition |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Purity Assessment : Verify via HPLC (≥98% purity) or differential scanning calorimetry (sharp melting endotherm).
- Environmental Controls : Document solvent (e.g., DMSO vs. chloroform) and temperature during spectral acquisition, as hydrogen bonding in polar solvents can shift NMR peaks .
- Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook for consensus values .
Software and Tools
Q. Which crystallographic software packages are best suited for resolving complex crystal structures of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
